molecular formula C20H12ClN3O5S B13386893 5-(4-Chlorophenyl)-3-hydroxy-4-(4-nitrobenzoyl)-1-thiazol-2-YL-1,5-dihydropyrrol-2-one

5-(4-Chlorophenyl)-3-hydroxy-4-(4-nitrobenzoyl)-1-thiazol-2-YL-1,5-dihydropyrrol-2-one

Cat. No.: B13386893
M. Wt: 441.8 g/mol
InChI Key: YDIRQFHECVUFTQ-BMRADRMJSA-N
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Description

5-(4-Chlorophenyl)-3-hydroxy-4-(4-nitrobenzoyl)-1-thiazol-2-YL-1,5-dihydropyrrol-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring, a pyrrole ring, and various functional groups, including a chlorophenyl group and a nitrobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the condensation of 4-nitrobenzohydrazide with 4-aryl-2,4-dioxobutanoic acids, followed by intramolecular cyclization in the presence of propionic anhydride . The reaction conditions often include elevated temperatures and the use of solvents such as isopropyl alcohol.

Industrial Production Methods

Industrial production methods for this compound are less commonly documented, but they would likely involve similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-3-hydroxy-4-(4-nitrobenzoyl)-1-thiazol-2-YL-1,5-dihydropyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as iron powder, and nucleophiles like hydroxide ions . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-chloroaniline, while nucleophilic substitution can produce derivatives like 4-nitrophenol .

Scientific Research Applications

5-(4-Chlorophenyl)-3-hydroxy-4-(4-nitrobenzoyl)-1-thiazol-2-YL-1,5-dihydropyrrol-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-3-hydroxy-4-(4-nitrobenzoyl)-1-thiazol-2-YL-1,5-dihydropyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. For example, the nitro group can participate in redox reactions, while the thiazole and pyrrole rings can interact with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with thiazole and pyrrole rings, such as:

  • 2-(4-Chlorophenyl)-3-hydroxy-4-(4-nitrobenzoyl)-1-thiazole
  • 4-(4-Chlorophenyl)-3-hydroxy-2-(4-nitrobenzoyl)-1-thiazole

Uniqueness

What sets 5-(4-Chlorophenyl)-3-hydroxy-4-(4-nitrobenzoyl)-1-thiazol-2-YL-1,5-dihydropyrrol-2-one apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties.

Properties

Molecular Formula

C20H12ClN3O5S

Molecular Weight

441.8 g/mol

IUPAC Name

(4E)-5-(4-chlorophenyl)-4-[hydroxy-(4-nitrophenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C20H12ClN3O5S/c21-13-5-1-11(2-6-13)16-15(17(25)12-3-7-14(8-4-12)24(28)29)18(26)19(27)23(16)20-22-9-10-30-20/h1-10,16,25H/b17-15+

InChI Key

YDIRQFHECVUFTQ-BMRADRMJSA-N

Isomeric SMILES

C1=CC(=CC=C1C2/C(=C(/C3=CC=C(C=C3)[N+](=O)[O-])\O)/C(=O)C(=O)N2C4=NC=CS4)Cl

Canonical SMILES

C1=CC(=CC=C1C2C(=C(C3=CC=C(C=C3)[N+](=O)[O-])O)C(=O)C(=O)N2C4=NC=CS4)Cl

Origin of Product

United States

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